4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline
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Overview
Description
4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline is an organic compound that features a bromine atom, a thiophene ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline typically involves the following steps:
Thiophene Introduction: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with the brominated aniline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)aniline: Similar structure but lacks the bromine atom.
4-Bromoaniline: Similar structure but lacks the thiophene ring.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring.
Uniqueness
4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline is unique due to the combination of a bromine atom, a thiophene ring, and an aniline moiety, which imparts distinct chemical and physical properties, making it valuable for diverse applications.
Properties
Molecular Formula |
C12H12BrNS |
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Molecular Weight |
282.20 g/mol |
IUPAC Name |
4-bromo-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9(12-3-2-8-15-12)14-11-6-4-10(13)5-7-11/h2-9,14H,1H3 |
InChI Key |
LJFRJQHEDYKQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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